![molecular formula C12H9FN2O2 B1299657 2-[(2-Fluorophenyl)amino]nicotinic acid CAS No. 57978-54-8](/img/structure/B1299657.png)
2-[(2-Fluorophenyl)amino]nicotinic acid
Overview
Description
2-[(2-Fluorophenyl)amino]nicotinic acid is a biochemical compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol . This compound is used in various fields of scientific research, including proteomics.
Preparation Methods
The synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid typically involves the reaction of 2-fluoroaniline with nicotinic acid under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-[(2-Fluorophenyl)amino]nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and suitable solvents.
Scientific Research Applications
2-[(2-Fluorophenyl)amino]nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[(2-Fluorophenyl)amino]nicotinic acid can be compared with other similar compounds, such as:
- 2-[(2-Chlorophenyl)amino]nicotinic acid
- 2-[(2-Bromophenyl)amino]nicotinic acid
- 2-[(2-Iodophenyl)amino]nicotinic acid These compounds share a similar structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the chemical properties and reactivity of these compounds, highlighting the uniqueness of this compound .
Biological Activity
2-[(2-Fluorophenyl)amino]nicotinic acid, with the molecular formula CHFNO and a molecular weight of 232.21 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with nicotinic acid under controlled conditions. The reaction often requires specific solvents and catalysts to optimize yield and purity. The following table summarizes the synthesis routes:
Reactants | Product | Conditions |
---|---|---|
2-Fluoroaniline + Nicotinic Acid | This compound | Solvent: Ethanol, Catalyst: HCl |
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a positive allosteric modulator (PAM), enhancing receptor activity without directly activating the receptor itself. This modulation can lead to various physiological effects, including:
- Enhanced neurotransmission : By increasing the efficacy of acetylcholine at nAChRs.
- Neuroprotection : Potentially reducing neuronal damage in neurodegenerative conditions.
Biological Activity
Recent studies have demonstrated that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : In vitro tests have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .
- Cytotoxicity : It has been evaluated for cytotoxic effects in various cell lines, indicating potential applications in cancer therapy.
Table: Biological Activity Summary
Activity Type | Effect | Measurement |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | MIC = 1.95–15.62 µg/mL |
Cytotoxicity | Variable effects in cancer cell lines | IC values not specified |
Case Studies
- Study on Neuroprotective Effects : Research involving animal models demonstrated that compounds similar to this compound could reduce infarction size and neuronal damage post-stroke, suggesting a protective role against ischemic injury .
- Modulation of nAChRs : A study characterized several derivatives as PAMs at human α7 nAChRs, revealing that modifications in structure could significantly alter their efficacy and selectivity .
Table: Case Study Findings
Study Focus | Findings | Reference |
---|---|---|
Neuroprotection | Reduced neuronal damage | |
nAChR Modulation | Enhanced receptor activity |
Pharmacological Applications
The compound has potential therapeutic applications in:
- Neurodegenerative Diseases : By modulating nAChRs, it may offer benefits in conditions like Alzheimer's disease.
- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-Fluorophenyl)amino]nicotinic acid, and how do reaction conditions influence yield?
The synthesis typically involves a Buchwald-Hartwig amination or Ullmann-type coupling between 2-fluorophenylamine and a halogenated nicotinic acid derivative (e.g., 2-chloronicotinic acid). Key steps include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling reactions .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) at 80–120°C improve reaction rates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Yield considerations :
- Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance reactivity but may require longer reaction times (24–48 hrs).
- Substoichiometric base (e.g., Cs₂CO₃) minimizes side reactions like hydrolysis .
Q. How can researchers confirm the structural integrity of this compound?
Use a multi-technique analytical approach :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.1–8.5 ppm) confirm substitution patterns. The NH proton (δ 10–12 ppm) indicates amine linkage .
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and fluorinated aryl carbons (δ 115–160 ppm) .
- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) .
- HRMS : Molecular ion peak (m/z 260.06 for C₁₂H₉FN₂O₂⁺) validates molecular formula .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility :
- Stability :
- Degrades under UV light; store in amber vials at –20°C.
- Stable in DMSO for ≤6 months if desiccated .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Enzyme inhibition : Screen against COX-1/COX-2 (fluorophenyl analogs show anti-inflammatory potential; IC₅₀ comparisons with niflumic acid ).
- Antimicrobial testing : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (EC₅₀ >100 µM suggests low toxicity) .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence binding affinity in target proteins?
Comparative molecular docking (AutoDock Vina) and SAR studies reveal:
- Fluorine’s role : Enhances lipophilicity (LogP ~2.1) and π-stacking with aromatic residues (e.g., Tyr355 in COX-2) .
- Electrostatic effects : The electron-withdrawing fluorine alters charge distribution, improving hydrogen bonding with catalytic lysine residues (e.g., K83 in bacterial enoyl-ACP reductase) .
Q. How to resolve contradictions in pharmacological data between in vitro and in vivo models?
- Pharmacokinetic factors :
- Dosage adjustment : Increase in vivo doses 5–10× to account for bioavailability limitations .
Q. What advanced analytical methods optimize purity assessment for this compound?
- HPLC-DAD : C18 column (ACN/0.1% TFA gradient), retention time ~8.2 min. Purity >99% if single peak .
- X-ray crystallography : Resolves positional isomerism (e.g., 2- vs. 3-fluorophenyl derivatives) .
- LC-MS/MS : Detects trace impurities (e.g., dehalogenated byproducts at m/z 242.08) .
Q. How to design SAR studies to explore substituent effects on the nicotinic acid core?
Methodology :
Substituent variation : Synthesize analogs with methyl, chloro, or nitro groups at C5/C2.
Bioassay correlation : Measure IC₅₀ against COX-2 and correlate with Hammett σ values .
Computational modeling : DFT calculations (Gaussian 09) to map electrostatic potential surfaces .
Key finding : Electron-deficient C6 substituents (e.g., –NO₂) improve COX-2 selectivity by 3× .
Q. What strategies mitigate fluorescence interference in cellular uptake studies?
- Quenching agents : Add 1 mM sodium dithionite to suppress autofluorescence from the fluorophenyl group .
- LC-MS quantification : Use MRM transitions (m/z 260→214) for intracellular concentration measurements .
- Confocal microscopy : Employ two-photon excitation (λₑₓ 750 nm) to avoid overlap with compound emission .
Q. How to validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Heat shock (50–60°C) lysates treated with 10 µM compound; Western blot for stabilized targets (e.g., COX-2) .
- SPR (Surface Plasmon Resonance) : Immobilize recombinant protein; measure KD (nM range) for binding kinetics .
Properties
IUPAC Name |
2-(2-fluoroanilino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRFLHMLYOPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368455 | |
Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57978-54-8 | |
Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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